2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide
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Overview
Description
2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide is a compound that belongs to the class of hydrazinecarbothioamides. This compound is known for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . It has gained significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the development of fluorescent probes for detecting metal ions such as zinc.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide involves several molecular targets and pathways:
Anticancer Activity: The compound targets the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Activity: The compound exhibits antimicrobial effects against various bacterial and fungal strains.
Comparison with Similar Compounds
2-[1-(4-Chlorophenyl)propylidene]hydrazine-1-carbothioamide can be compared with other similar compounds such as:
Hydrazine-1-carbothioamide derivatives: These compounds share similar biological activities but may differ in their potency and specific applications.
Thiosemicarbazide derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Similar Compounds
- N-(4-chlorophenyl)-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide
- N-(4-chlorophenyl)-2-(phenylglycyl)hydrazine-1-carbothioamide
- Tolfenamic acid derivatives containing hydrazine-1-carbothioamide moieties
Properties
CAS No. |
65110-20-5 |
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Molecular Formula |
C10H12ClN3S |
Molecular Weight |
241.74 g/mol |
IUPAC Name |
[1-(4-chlorophenyl)propylideneamino]thiourea |
InChI |
InChI=1S/C10H12ClN3S/c1-2-9(13-14-10(12)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H3,12,14,15) |
InChI Key |
GFCBKYQQLUJUSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=S)N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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